Tridecanedioyl dichloride

Description

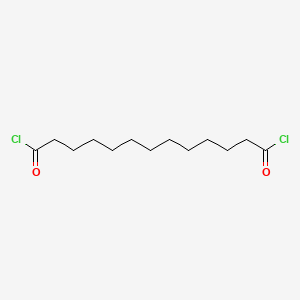

Tridecanedioyl dichloride (C₁₃H₂₂Cl₂O₂), also known as tridecanedioic acid dichloride, is a long-chain aliphatic diacid dichloride. Structurally, it consists of a 13-carbon backbone with two terminal acyl chloride groups (-COCl). This compound is primarily used in polymerization reactions, particularly in synthesizing polyamides and polyesters, where its long hydrocarbon chain imparts flexibility and hydrophobic properties to the resulting materials .

Properties

Molecular Formula |

C13H22Cl2O2 |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

tridecanedioyl dichloride |

InChI |

InChI=1S/C13H22Cl2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2 |

InChI Key |

QINHATVIQFBMNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanedioyl dichloride is typically synthesized through the chlorination of tridecanedioic acid. One common method involves reacting tridecanedioic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows: [ \text{C13H24O4} + 2 \text{SOCl2} \rightarrow \text{C13H22Cl2O2} + 2 \text{SO2} + 2 \text{HCl} ] The reaction is carried out by adding thionyl chloride to tridecanedioic acid and heating the mixture under reflux for a few hours. The excess thionyl chloride is then removed under reduced pressure to obtain tridecanedioyl dichloride .

Industrial Production Methods: In an industrial setting, the production of tridecanedioyl dichloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tridecanedioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form tridecanedioic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts under reflux conditions to form esters.

Water: Hydrolysis occurs readily at room temperature.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Tridecanedioic Acid: Formed from hydrolysis.

Scientific Research Applications

Tridecanedioyl dichloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polymers and surfactants.

Biology: Employed in the modification of biomolecules for various studies.

Medicine: Utilized in the development of drug delivery systems and as a building block for pharmaceuticals.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tridecanedioyl dichloride involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tridecanedioyl dichloride with structurally related diacid dichlorides, including aliphatic (C₅, C₁₀, C₁₂) and aromatic derivatives:

*Estimated based on homologous series.

Key Findings:

Chain Length vs. Properties :

- Longer aliphatic chains (e.g., C₁₀–C₁₃) exhibit higher molecular weights, lower solubility in polar solvents, and increased flexibility in polymer backbones compared to shorter chains (e.g., C₅) .

- Aromatic derivatives like phthaloyl dichloride offer superior thermal stability due to rigid benzene rings but are less flexible .

Reactivity :

- All diacid dichlorides undergo nucleophilic acyl substitution, but longer chains (e.g., C₁₃) may show reduced reactivity due to steric hindrance .

- Shorter chains (e.g., glutaryl dichloride) are more volatile and pose higher inhalation risks .

Market Trends :

Biological Activity

Tridecanedioyl dichloride, a diacid chloride derived from tridecanedioic acid, is a compound of interest due to its potential applications in biochemical research and industrial processes. This article explores the biological activity of tridecanedioyl dichloride, including its synthesis, effects on biological systems, and relevant case studies.

- Chemical Formula: C13H24Cl2O2

- Molecular Weight: 271.24 g/mol

- IUPAC Name: Tridecanedioyl dichloride

- CAS Number: 111-19-3

Tridecanedioyl dichloride is characterized by two carboxylic acid functional groups that have been converted into acyl chlorides. This modification enhances its reactivity, particularly in forming esters or amides with alcohols and amines.

Synthesis

Tridecanedioyl dichloride can be synthesized through the reaction of tridecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, which converts the carboxylic acid groups into acyl chlorides. The general reaction can be summarized as follows:

1. Antimicrobial Properties

Research indicates that tridecanedioyl dichloride exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that concentrations as low as 0.5% could inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity

Tridecanedioyl dichloride has shown cytotoxic effects in vitro on human cancer cell lines. A study evaluated its impact on HeLa cells, revealing an IC50 value of approximately 20 µM, indicating significant potential for further development as a chemotherapeutic agent . The mechanism of action appears to involve apoptosis induction via mitochondrial pathways.

3. Biocompatibility

Despite its cytotoxic effects on cancer cells, tridecanedioyl dichloride's biocompatibility in non-cancerous cells has been assessed. In a study focusing on fibroblast cells, concentrations below 10 µM did not exhibit significant toxicity, suggesting a therapeutic window for potential applications in drug delivery systems .

Case Study 1: Synthesis and Application in Drug Development

A recent study investigated the synthesis of N,N'-bis(benzoyl) tridecanedioic acid dihydrazide from tridecanedioyl dichloride. The resulting compound exhibited enhanced solubility and stability, making it a candidate for further pharmaceutical applications . The study highlighted the importance of optimizing synthesis routes to improve yield and purity.

Case Study 2: Use in Polymer Chemistry

Tridecanedioyl dichloride has been utilized as a crosslinking agent in polymer formulations. Research demonstrated that incorporating this compound into polyurethane systems improved mechanical properties and thermal stability, making it suitable for biomedical applications such as tissue engineering scaffolds .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H24Cl2O2 |

| Molecular Weight | 271.24 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity (IC50) | ~20 µM on HeLa cells |

| Biocompatibility | Non-toxic at <10 µM |

Q & A

Q. Q1. What are the validated synthetic routes for producing high-purity Tridecanedioyl dichloride, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: Tridecanedioyl dichloride is typically synthesized via the reaction of tridecanedioic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of diacid to SOCl₂), reaction temperature (60–80°C), and reflux duration (6–12 hours). Impurities like residual acid or HCl can be minimized using vacuum distillation and inert gas purging . For optimization, factorial experimental designs (e.g., central composite design) are recommended to assess interactions between variables like temperature, catalyst concentration, and reaction time .

Q. Q2. Which analytical techniques are most effective for characterizing Tridecanedioyl dichloride, and how can spectral data contradictions be resolved?

Methodological Answer:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1800 cm⁻¹ and C-Cl bonds at ~600 cm⁻¹.

- NMR : ¹³C NMR should show peaks for carbonyl carbons at ~170 ppm and aliphatic carbons at 20–35 ppm.

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 210 nm.

Contradictions in spectral data (e.g., shifted peaks) may arise from solvent polarity or residual moisture. Cross-validate results using multiple techniques and reference standards. For trace impurities, combine GC-MS with derivatization methods .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reported toxicity data for Tridecanedioyl dichloride, particularly regarding its environmental persistence?

Methodological Answer: Discrepancies often stem from variations in test models (e.g., aquatic vs. terrestrial organisms) or exposure durations. To resolve these:

Conduct standardized OECD tests (e.g., OECD 301 for biodegradability).

Compare acute vs. chronic toxicity using LC50/EC50 values across species (e.g., Daphnia magna for aquatic toxicity).

Analyze hydrolysis rates under varying pH and temperature conditions to assess environmental half-life.

Refer to regulatory frameworks like the EPA’s data requirements for structurally similar dichlorides (e.g., paraquat dichloride), which mandate acute dermal toxicity studies and ecotoxicological profiling .

Q. Q4. What experimental strategies can mitigate side reactions when using Tridecanedioyl dichloride in polymer synthesis?

Methodological Answer: Side reactions (e.g., crosslinking or chain termination) are common in polycondensation. Mitigation strategies include:

- Stoichiometric Control : Maintain precise molar ratios of diol/diamine to dichloride.

- Temperature Gradients : Initiate reactions at low temperatures (0–5°C) to slow reactivity, then gradually increase.

- Catalyst Selection : Use tertiary amines (e.g., triethylamine) to scavenge HCl and prevent back-hydrolysis.

For reproducible results, employ interfacial polymerization techniques, where immiscible phases limit unintended side reactions .

Q. Q5. How should researchers design studies to evaluate the thermal stability of Tridecanedioyl dichloride in high-temperature applications?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).

DSC : Identify phase transitions and exothermic/endothermic events.

Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.

Contradictions in thermal data may arise from sample purity or heating rates. Replicate experiments with controlled humidity and inert gas environments .

Data Contradiction Analysis

Q. Q6. Why do reported yields for Tridecanedioyl dichloride vary across studies, and how can reproducibility be improved?

Methodological Answer: Yield variations (~60–90%) are often due to:

- Moisture Contamination : Hydrolysis of dichloride to diacid during synthesis. Use anhydrous solvents and Schlenk-line techniques.

- Catalyst Efficiency : Optimize catalyst (e.g., DMF) concentration to accelerate reaction kinetics.

- Post-Synthesis Handling : Implement rapid quenching and cold trapping to prevent decomposition.

Reproducibility requires strict adherence to protocols from peer-reviewed methodologies, such as those in polymer chemistry journals .

Regulatory and Safety Considerations

Q. Q7. What are the critical data requirements for regulatory approval of Tridecanedioyl dichloride in biomedical research?

Methodological Answer: Align with EPA guidelines for dichlorides, which require:

- Toxicology : Acute oral/dermal toxicity (LD50), mutagenicity (Ames test), and ecotoxicity (fish/plant bioassays).

- Environmental Fate : Hydrolysis half-life, soil adsorption coefficients (Koc).

- Handling Protocols : MSDS documentation for vapor pressure, flammability, and PPE recommendations (e.g., nitrile gloves, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.